2-Bromo-1,3,4-trichlorobenzene
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Overview
Description
2-Bromo-1,3,4-trichlorobenzene is an aromatic compound with the molecular formula C6H2BrCl3 It is a derivative of benzene, where three chlorine atoms and one bromine atom are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,4-trichlorobenzene typically involves the bromination of 1,3,4-trichlorobenzene. The reaction is carried out using bromine (Br2) in the presence of an iron (Fe) catalyst. The process can be summarized as follows:
- Dissolve 1,3,4-trichlorobenzene in an appropriate solvent such as carbon tetrachloride (CCl4).
- Add bromine to the solution.
- Introduce iron filings or iron powder to catalyze the reaction.
- Maintain the reaction mixture at a controlled temperature, typically around 50-60°C.
- After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale bromination reactors.
- Continuous monitoring and control of reaction parameters.
- Efficient purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3,4-trichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or chlorine atoms can be replaced by other substituents.
Nucleophilic Aromatic Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction: The compound can be reduced to form less chlorinated or brominated derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or bromine (Br2) for further bromination.
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under elevated temperatures and pressures.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the substituents introduced.
Reduction Reactions: Products include partially or fully dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-1,3,4-trichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,4-trichlorobenzene primarily involves its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to attack by nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 1-Bromo-2,3,4-trichlorobenzene
- 1-Bromo-2,4,5-trichlorobenzene
- 1-Bromo-3,4,5-trichlorobenzene
Comparison:
- Reactivity: The position of the bromine and chlorine atoms affects the reactivity and types of reactions the compound can undergo. For example, 1-Bromo-2,3,4-trichlorobenzene may have different reactivity patterns compared to 2-Bromo-1,3,4-trichlorobenzene due to the different positions of the substituents.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the desired end products.
Properties
IUPAC Name |
2-bromo-1,3,4-trichlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKFTVRACGMWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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